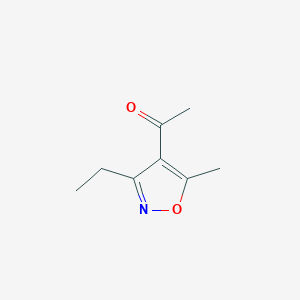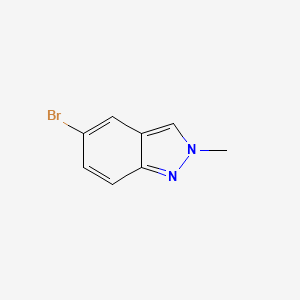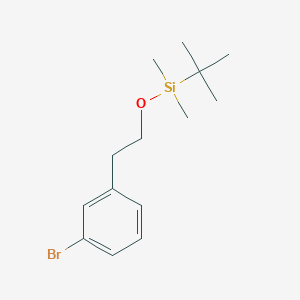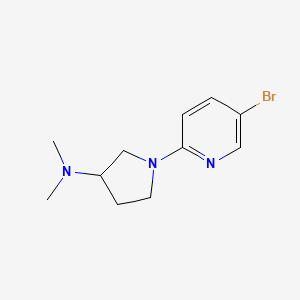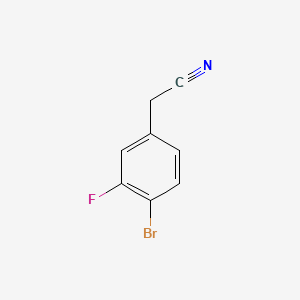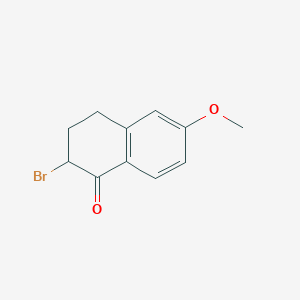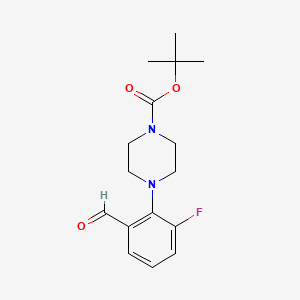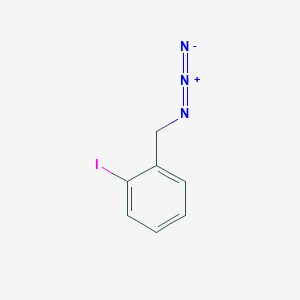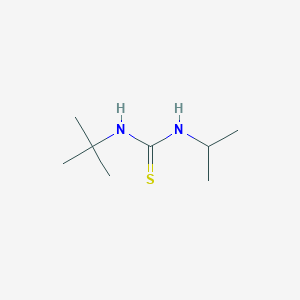
N-tert-Butyl-N'-Isopropylthioharnstoff
Übersicht
Beschreibung
N-T-Butyl-N'-Isopropylthiourea is a useful research compound. Its molecular formula is C8H18N2S and its molecular weight is 174.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-T-Butyl-N'-Isopropylthiourea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-T-Butyl-N'-Isopropylthiourea including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemische Eigenschaften
“N-tert-Butyl-N'-Isopropylthioharnstoff” ist ein reiner, weißer Kristall mit einem Schmelzpunkt von 148,5~149,5℃ . Er ist unlöslich in aromatischen Kohlenwasserstoffen wie Benzol und Toluol, aber löslich in organischen Lösungsmitteln wie Aceton, Chloroform und Dimethylformamid .
Sicherheitsvorkehrungen
Beim Umgang mit dieser Verbindung ist es wichtig, Staubbildung, Einatmen von Nebel, Gas oder Dämpfen zu vermeiden. Kontakt mit Haut und Augen sollte vermieden werden. Persönliche Schutzausrüstung sollte getragen werden, einschließlich chemisch undurchlässiger Handschuhe .
Herstellung und Vertrieb
Diese Verbindung wird hergestellt und für Forschungszwecke oder zur Produktion verschiedener Antikörper vertrieben . Es ist wichtig zu beachten, dass sie nicht für diagnostische Verfahren verwendet wird .
Zwischenprodukt für Insektizide
“this compound” ist bekanntlich ein Zwischenprodukt des Insektizids Thiazid . Dies deutet darauf hin, dass es eine entscheidende Rolle bei der Produktion dieses speziellen Insektizids spielt.
Syntheseverfahren
Die Synthese von “this compound” beinhaltet die Reaktion von tert-Butylisothiocyanat mit Isopropylamin . Diese Reaktion bildet wahrscheinlich die Grundlage für ihre Herstellung im Labor oder in industriellen Umgebungen.
Wirkmechanismus
Target of Action
N-T-Butyl-N’-Isopropylthiourea is primarily used as an intermediate in the production of the insecticide buprofezin . Therefore, its primary targets are the pests that are affected by this insecticide.
Biochemical Pathways
It plays a crucial role in the synthesis of buprofezin, which affects the molting process of insects .
Pharmacokinetics
It is known that the compound is a pure white crystal, insoluble in aromatic hydrocarbons such as benzene and toluene, but soluble in organic solvents such as acetone, chloroform, and dimethylformamide .
Result of Action
As an intermediate in the production of buprofezin, N-T-Butyl-N’-Isopropylthiourea contributes to the insecticidal action of the final product. Buprofezin is known to inhibit the molting process of insects, leading to their death .
Action Environment
The action of N-T-Butyl-N’-Isopropylthiourea can be influenced by various environmental factors. For instance, its solubility can be affected by the presence of different solvents . Additionally, safety data sheets suggest that it should be handled carefully to avoid direct contact with skin and inhalation of its dust or vapor .
Biochemische Analyse
Cellular Effects
N-T-Butyl-N’-Isopropylthiourea has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that the compound can alter the expression of specific genes involved in metabolic pathways, leading to changes in cellular metabolism . Additionally, it can impact cell signaling pathways by modulating the activity of key signaling molecules, thereby affecting cellular responses to external stimuli.
Molecular Mechanism
The molecular mechanism of action of N-T-Butyl-N’-Isopropylthiourea involves its interactions with biomolecules at the molecular level. The compound binds to specific enzymes and proteins, leading to enzyme inhibition or activation. For example, it has been shown to inhibit the activity of certain thiol-containing enzymes by forming stable complexes with them . This inhibition can result in changes in gene expression and alterations in cellular metabolism, highlighting the compound’s potential as a research tool and therapeutic agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-T-Butyl-N’-Isopropylthiourea can change over time. The compound’s stability and degradation are important factors to consider when studying its long-term effects on cellular function. Studies have indicated that N-T-Butyl-N’-Isopropylthiourea is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical properties and effects on cells . Long-term studies have shown that the compound can have sustained effects on cellular metabolism and gene expression, making it a valuable tool for research.
Dosage Effects in Animal Models
The effects of N-T-Butyl-N’-Isopropylthiourea vary with different dosages in animal models. At low doses, the compound has been observed to have minimal effects on cellular function and metabolism. At higher doses, it can cause significant changes in gene expression and cellular metabolism, leading to potential toxic or adverse effects . These dosage-dependent effects are crucial for understanding the compound’s safety and efficacy in research and potential therapeutic applications.
Metabolic Pathways
N-T-Butyl-N’-Isopropylthiourea is involved in various metabolic pathways. It interacts with enzymes and cofactors that play key roles in cellular metabolism. The compound has been shown to affect metabolic flux and metabolite levels by inhibiting specific enzymes involved in metabolic pathways . These interactions can lead to changes in the overall metabolic profile of cells, highlighting the compound’s potential as a tool for studying metabolism and metabolic disorders.
Transport and Distribution
The transport and distribution of N-T-Butyl-N’-Isopropylthiourea within cells and tissues are important factors that influence its activity and function. The compound is known to interact with specific transporters and binding proteins that facilitate its movement within cells . These interactions can affect the compound’s localization and accumulation in different cellular compartments, thereby influencing its biochemical properties and effects on cells.
Subcellular Localization
N-T-Butyl-N’-Isopropylthiourea exhibits specific subcellular localization patterns that are crucial for its activity and function. The compound is directed to specific compartments or organelles within cells through targeting signals and post-translational modifications . These localization patterns can affect the compound’s interactions with biomolecules and its overall effects on cellular processes, making it an important factor to consider in biochemical research.
Eigenschaften
IUPAC Name |
1-tert-butyl-3-propan-2-ylthiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2S/c1-6(2)9-7(11)10-8(3,4)5/h6H,1-5H3,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKZGKJJRHXYLRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=S)NC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40508878 | |
| Record name | N-tert-Butyl-N'-propan-2-ylthiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40508878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52599-24-3 | |
| Record name | N-tert-Butyl-N'-propan-2-ylthiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40508878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


